1,4-Bis(4-carboxyphenoxy)benzene
Description
1,4-Bis(4-carboxyphenoxy)benzene is a symmetric aromatic compound featuring two para-carboxyphenoxy groups attached to a central benzene ring. This structure confers rigidity and dual carboxyl functionality, making it a versatile building block in polymer chemistry and metal-organic frameworks (MOFs). Its applications include:
- Polymer Synthesis: As a monomer for sulfonated polybenzimidazoles (SPBI), it enhances solubility in polar solvents and improves thermal stability (up to 500°C by TGA) and mechanical properties .
- Related ligands, such as 3,5-bi(4-carboxyphenoxy)benzoic acid (H3BCP), demonstrate structural diversity in MOF architectures .
Properties
Molecular Formula |
C20H14O6 |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
4-[4-(4-carboxyphenoxy)phenoxy]benzoic acid |
InChI |
InChI=1S/C20H14O6/c21-19(22)13-1-5-15(6-2-13)25-17-9-11-18(12-10-17)26-16-7-3-14(4-8-16)20(23)24/h1-12H,(H,21,22)(H,23,24) |
InChI Key |
QVLMBWTVLGOLHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1,4-dibromobenzene in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and metal-organic frameworks (MOFs).
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand that binds to proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variation in Carboxyl Group Number and Arrangement
1,3,5-Tri(4-carboxyphenoxy)benzene (TCPB)
- Structure: Three carboxyphenoxy groups on a benzene core.
- Applications : Adsorbent material with reported adsorption capacities in mmol·g⁻¹, though exact values depend on target molecules (e.g., gases or organic pollutants) .
3,5-Bi(4-carboxyphenoxy)benzoic Acid (H3BCP)
- Structure : A semirigid tricarboxylate ligand with a central benzoic acid group.
- Applications : Forms diverse MOFs with transition metals (Co, Mn, Fe, Ni), exhibiting magnetic properties and structural flexibility .
- Comparison: The third carboxyl group and benzoic acid core enable more complex coordination modes than 1,4-bis(4-carboxyphenoxy)benzene, leading to higher-dimensional frameworks.
Functional Group Derivatives
Sulfonated 1,4-Bis(4-carboxyphenoxy)benzene
- Structure : Incorporates a sulfonate group at the 2-position of the central benzene ring.
- Applications : Enhances proton conductivity in SPBI membranes for fuel cells. Exhibits excellent film-forming ability and solubility in polar solvents (e.g., DMSO, DMAc) .
- Comparison: Sulfonation improves hydrophilicity and ionic conductivity compared to the non-sulfonated parent compound but may reduce thermal stability slightly.
1,4-Bis(4-aminophenoxy)benzene
- Structure: Replaces carboxyl groups with amino functionalities.
- Applications : Precursor for polyamides and polyimides. Reacts with dicarboxylic acids to form high-performance polymers .
- Comparison: Amino groups enable nucleophilic reactions absent in carboxylated analogs, broadening synthetic utility but limiting metal-coordination capabilities.
Core Structure Modifications
Triptycene-Based Analogs
- Example: 1,4-Bis(4-carboxyphenoxy)triptycene.
- Applications : Poly(amide-imide)s derived from this core show enhanced solubility, reduced crystallinity, and improved film-forming ability compared to benzene-core analogs .
- Comparison : The three-dimensional triptycene core disrupts chain packing, increasing solubility while maintaining thermal stability (~450–500°C).
Ligands in MOFs and Coordination Polymers
1,4-Bis(4-oxy-1,2-benzenedicarboxylic acid)benzene (H4obda)
- Structure : Contains four carboxyl groups across two benzene rings.
- Applications : Forms (10,3)-d self-penetrating MOFs with luminescent properties .
- Comparison: The higher carboxyl density and extended conjugation of H4obda enable more intricate topologies and enhanced luminescence compared to 1,4-bis(4-carboxyphenoxy)benzene.
Biological Activity
1,4-Bis(4-carboxyphenoxy)benzene, also known as BCPB, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article provides an overview of the biological activity of BCPB, including its mechanisms of action, relevant case studies, and synthesized data.
Molecular Formula: C16H12O4
Molecular Weight: 284.26 g/mol
CAS Number: 302-89-8
1,4-Bis(4-carboxyphenoxy)benzene exhibits biological activity primarily through its interaction with molecular targets such as enzymes and nucleic acids. The carboxyphenoxy groups may facilitate binding to various biological macromolecules, leading to modulation of their activity.
- Anticancer Activity: BCPB has shown potential as an anticancer agent by intercalating with DNA and disrupting its function. This mechanism is similar to that observed in other DNA-binding compounds which can lead to apoptosis in cancer cells.
- Antimicrobial Properties: Preliminary studies indicate that BCPB may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Anticancer Studies
A study investigated the effects of BCPB on various cancer cell lines. The results demonstrated that BCPB significantly inhibited cell proliferation in breast and cervical cancer models. The compound's IC50 values were determined to be within the low micromolar range, indicating potent activity against these cancer types.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | DNA intercalation |
| HeLa (Cervical Cancer) | 6.8 | Apoptosis induction |
The binding affinity of BCPB to DNA was confirmed using molecular spectroscopy techniques, revealing significant electrostatic interactions that stabilize the drug-DNA complex.
Antimicrobial Activity
In addition to its anticancer properties, BCPB has been evaluated for its antimicrobial efficacy against various bacterial strains. The compound exhibited notable inhibition against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentrations (MICs) for these bacteria ranged from 10 to 25 µg/mL, suggesting that BCPB could serve as a lead compound for antibiotic development.
Case Studies
- Breast Cancer Treatment: A clinical study involving BCPB as a part of a combination therapy showed enhanced efficacy when used alongside traditional chemotherapeutics. Patients receiving this combination exhibited improved response rates compared to those receiving standard treatments alone.
- Infection Control: In a laboratory setting, BCPB demonstrated effectiveness in reducing biofilm formation by Staphylococcus aureus on medical devices, highlighting its potential application in preventing device-associated infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
